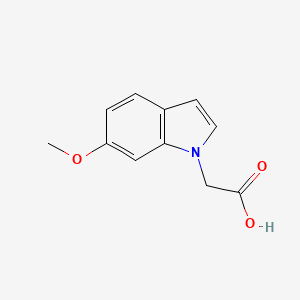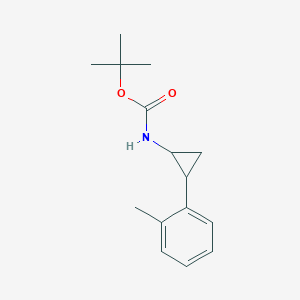
Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de (trans-2-(o-tolil)ciclopropil)terc-butilo es un compuesto orgánico con la fórmula molecular C15H21NO2. Es un derivado del ácido carbámico y presenta un grupo ciclopropil sustituido con un grupo o-tolil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Carbamato de (trans-2-(o-tolil)ciclopropil)terc-butilo normalmente implica la reacción de la trans-2-(o-tolil)ciclopropilamina con cloroformiato de terc-butilo. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción generalmente incluyen:
- Solvente: Diclorometano o tetrahidrofurano
- Temperatura: 0°C a temperatura ambiente
- Tiempo de reacción: 2-4 horas
Métodos de producción industrial
La producción industrial del Carbamato de (trans-2-(o-tolil)ciclopropil)terc-butilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
- Uso de reactores a gran escala
- Monitoreo continuo de los parámetros de reacción
- Técnicas de purificación eficientes como la recristalización o la cromatografía para obtener un producto de alta pureza
Análisis De Reacciones Químicas
Tipos de reacciones
El Carbamato de (trans-2-(o-tolil)ciclopropil)terc-butilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar los productos oxidados correspondientes.
Reducción: La reducción se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio para producir derivados reducidos.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo carbamato, lo que lleva a la formación de diferentes productos sustituidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o neutro
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono
Sustitución: Nucleófilos como aminas o alcoholes en condiciones básicas
Principales productos formados
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno
Reducción: Derivados reducidos con adición de hidrógeno
Sustitución: Carbamatos sustituidos con varios grupos funcionales
Aplicaciones Científicas De Investigación
El Carbamato de (trans-2-(o-tolil)ciclopropil)terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por su potencial como farmacóforo en el diseño y desarrollo de fármacos.
Industria: Utilizado en la síntesis de productos químicos especiales e intermedios para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción del Carbamato de (trans-2-(o-tolil)ciclopropil)terc-butilo implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o modulador de la actividad enzimática, dependiendo de sus características estructurales y la naturaleza de la enzima diana. Las vías involucradas pueden incluir:
Unión a sitios activos: El compuesto puede unirse a los sitios activos de las enzimas, inhibiendo su actividad catalítica.
Modulación de las vías de señalización: Puede influir en las vías de señalización celular al interactuar con proteínas o receptores clave.
Comparación Con Compuestos Similares
Compuestos similares
- Carbamato de (trans-2-(4-hidroxifenil)ciclopropil)terc-butilo
- Carbamato de (trans-2-(4-metoxifenil)ciclopropil)terc-butilo
- Carbamato de (trans-2-(3,4-dimetoxifenil)ciclopropil)terc-butilo
Singularidad
El Carbamato de (trans-2-(o-tolil)ciclopropil)terc-butilo es único debido a la presencia del grupo o-tolil, que imparte propiedades estéricas y electrónicas distintas. Esta singularidad puede influir en su reactividad, afinidad de unión y actividad biológica general en comparación con compuestos similares con diferentes sustituyentes.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-methylphenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C15H21NO2/c1-10-7-5-6-8-11(10)12-9-13(12)16-14(17)18-15(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,16,17) |
Clave InChI |
HBPQMIXSBKDHCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2CC2NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)
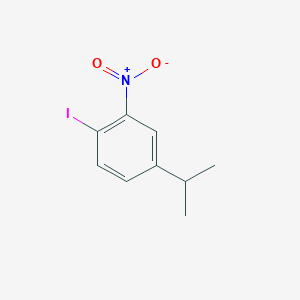
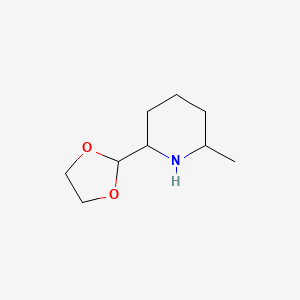
![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)
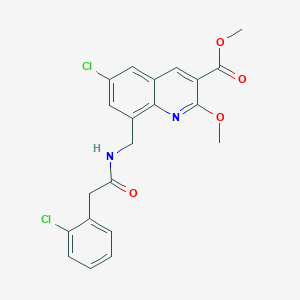


![[11-[4-(Dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12308514.png)
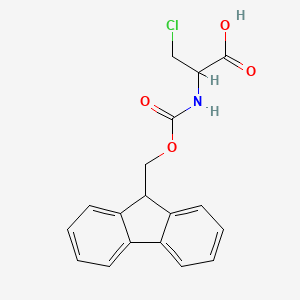

![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12308531.png)
![[2-acetyloxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B12308537.png)
